6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach involves the bromination of imidazo[1,2-a]pyridine derivatives under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromo group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives with different substituents .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-10-7(11)3-5(6)8(12)13/h1-4H,(H,12,13) |
InChI Key |
SYYVSKWHURTDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C(=O)O)Br |
Origin of Product |
United States |
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